

# The Discovery and Chemical Synthesis of Aumolertinib: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Aumolertinib (formerly known as almonertinib or HS-10296) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hansoh Pharmaceutical.[1][2] It is designed to selectively target both EGFR-sensitizing mutations (Exon 19 deletions and L858R) and the key resistance mutation, T790M, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] Aumolertinib exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, leading to a more manageable safety profile with a lower incidence of WT-EGFR-related adverse events like rash and diarrhea compared to earlier generation TKIs.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and preclinical and clinical evaluation of Aumolertinib.

# Introduction: The Challenge of EGFR-Mutant NSCLC and Acquired Resistance

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. [5] A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR TKIs.[6] First- and second-generation TKIs, while initially effective, inevitably lead to the development of acquired resistance, with the T790M "gatekeeper" mutation in exon 20 accounting for over 50% of cases. This clinical



challenge spurred the development of third-generation TKIs designed to overcome T790M-mediated resistance.

**Aumolertinib** was rationally designed as a third-generation EGFR TKI to address this unmet need. A key innovation in its molecular structure is the introduction of a cyclopropyl group on the indole nitrogen, which enhances metabolic stability and increases its ability to penetrate the blood-brain barrier—a critical feature for treating brain metastases, a common complication in advanced NSCLC.[6][7]

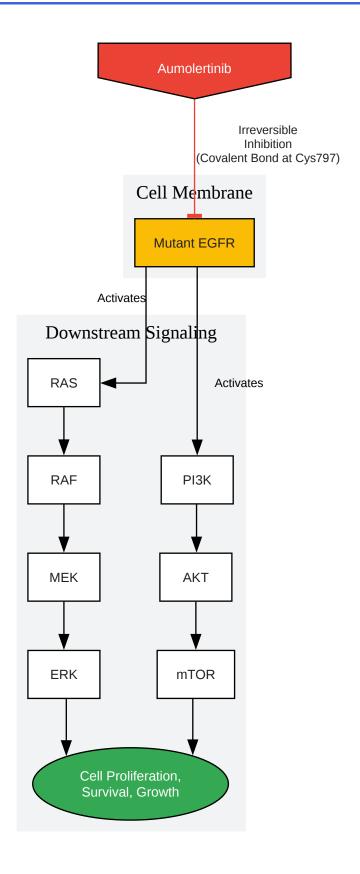
#### **Mechanism of Action**

**Aumolertinib** functions as a covalent, irreversible inhibitor of the EGFR kinase. Its mechanism involves the acrylamide moiety acting as a Michael acceptor, forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR autophosphorylation and disrupts downstream pro-survival signaling cascades.[8]

### **Key Features:**

- High Potency against Mutant EGFR: **Aumolertinib** demonstrates nanomolar to subnanomolar inhibitory activity against clinically relevant EGFR mutations, including Exon 19 deletions (Del19), L858R, and the double mutant Del19/T790M or L858R/T790M.[9][10]
- Selectivity over Wild-Type EGFR: It is significantly less active against WT-EGFR, which
  translates to a lower incidence of mechanism-based toxicities such as skin rash and
  diarrhea.[2][6]
- Downstream Pathway Inhibition: By inhibiting EGFR phosphorylation, Aumolertinib
  effectively blocks the activation of key downstream signaling pathways, primarily the
  RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and
  survival.[6]





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Figure 1: Aumolertinib Mechanism of Action on the EGFR Signaling Pathway.



# **Chemical Synthesis**

The detailed synthesis of **Aumolertinib** is proprietary information disclosed in patent WO2016054987A1.[11] The molecule's IUPAC name is N-[5-[[4-(1-Cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide.[12]

The core structure is a pyrimidine derivative, a common scaffold for kinase inhibitors. The synthesis of such complex molecules typically involves a multi-step process. A plausible, though generalized, synthetic strategy for this class of compounds involves:

- Synthesis of the Pyrimidine Core: Construction of the substituted pyrimidine ring, often through condensation reactions.
- Coupling Reactions: Sequential coupling of the indole and aniline moieties to the pyrimidine core. This is commonly achieved via nucleophilic aromatic substitution (SNAr) or palladiumcatalyzed cross-coupling reactions.
- Acrylamide Moiety Introduction: The final step is typically the acylation of the aniline nitrogen
  with acryloyl chloride or a related activated acrylic acid derivative to install the reactive
  "warhead" responsible for covalent bond formation.



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**Figure 2:** Generalized Workflow for the Synthesis of **Aumolertinib**.

## **Preclinical Data**

**Aumolertinib** has demonstrated potent and selective activity in a range of preclinical models.

### In Vitro Kinase Inhibitory Activity

The inhibitory concentration (IC<sub>50</sub>) of **Aumolertinib** against various EGFR kinase mutants highlights its potency and selectivity.



Kinase Target	Aumolertinib IC50 (nM)	Reference(s)
EGFR T790M	0.37	[9][10]
EGFR Del19/T790M	0.21	[9][10]
EGFR L858R/T790M	0.29	[9][10]
EGFR L861Q	0.84 - 10x more potent than other mutations	[1][6]
EGFR D761Y	Potent Inhibition	[6]
EGFR L747S	Potent Inhibition	[6]
EGFR WT (Wild-Type)	3.39	[9][10]

Table 1: In Vitro Kinase Inhibitory Activity of Aumolertinib.

# **In Vitro Cellular Activity**

**Aumolertinib** effectively inhibits the proliferation of NSCLC cell lines harboring EGFR mutations.



Cell Line	EGFR Status	Assay Type	Key Finding	Reference(s)
Ba/F3 (Engineered)	Various Uncommon Mutations	Cell Viability (CellTiter-Glo)	Potent inhibition, especially for Exon 20 insertions (ASV, NPH, etc.)	[1]
A431	EGFR WT	Cell Viability (CellTiter-Glo)	Lower activity vs. mutant lines, demonstrating selectivity	[1]
PC-9	Exon 19 deletion	CCK-8, Colony Formation	Inhibition of cell proliferation and survival	[12]
NCI-H1975	L858R/T790M	CCK-8, Colony Formation	Inhibition of cell proliferation and survival	[12]
LU0387 (Patient- Derived)	H773- V774insNPH	Cell Viability (CellTiter-Glo)	Significant inhibition of proliferation	[1]

Table 2: In Vitro Cellular Activity of **Aumolertinib**.

# **Clinical Efficacy and Safety**

**Aumolertinib** has been evaluated in several key clinical trials, demonstrating robust efficacy and a favorable safety profile.

# **AENEAS Phase III Trial (First-Line Treatment)**

The AENEAS trial was a randomized, double-blind, phase III study comparing **Aumolertinib** with gefitinib in treatment-naïve patients with locally advanced or metastatic EGFR-mutated NSCLC.[4][13]



Parameter	Aumolertinib (110 mg QD)	Gefitinib (250 mg QD)	Hazard Ratio (95% CI)	p-value
Median PFS	19.3 months	9.9 months	0.46 (0.36 - 0.60)	< 0.0001
ORR	73.8%	72.1%	N/A	N/A
DCR	93.0%	96.7%	N/A	N/A
Median DoR	18.1 months	8.3 months	N/A	N/A
Grade ≥3 AEs	36.4%	35.8%	N/A	N/A

Table 3: Key Efficacy and Safety Outcomes from the AENEAS Trial.[4][13] (PFS: Progression-Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; AEs: Adverse Events).

# **APOLLO Phase I/II Trial (Second-Line Treatment)**

The APOLLO trial evaluated **Aumolertinib** in patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.[2][14]

Parameter	Result (T790M+ Patients)
ORR	52% (95% CI: 42-63)
DCR	92% (95% CI: 84-96)
Median PFS	11.0 months (95% CI: 9.5-NR)

Table 4: Efficacy Outcomes from the APOLLO Trial Dose-Expansion Cohort.[14]

# Detailed Experimental Protocols In Vitro EGFR Kinase Assay (Representative Protocol)

This protocol is a representative method for determining the IC<sub>50</sub> of an inhibitor against EGFR kinase activity.



- Reagents & Materials: Recombinant human EGFR (WT or mutant), kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), ATP, substrate (e.g., Poly(Glu,Tyr) 4:1), Aumolertinib, DMSO, 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).[15]
- Procedure:
  - 1. Prepare serial dilutions of **Aumolertinib** in DMSO and then dilute in kinase buffer.
  - 2. In a 384-well plate, add 1  $\mu$ L of the inhibitor dilution (or DMSO for control).
  - 3. Add 2 µL of EGFR enzyme solution (pre-diluted in kinase buffer) to each well.
  - 4. Add 2  $\mu$ L of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific EGFR mutant.
  - 5. Incubate the plate at room temperature for 60 minutes.
  - 6. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent (to deplete unused ATP) followed by Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal).
  - 7. Read luminescence on a plate reader.
  - 8. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.

## Cellular Proliferation Assay (Ba/F3 Engineered Cells)

This protocol describes the use of IL-3 dependent Ba/F3 cells engineered to express mutant EGFR, rendering them IL-3 independent.[10][16][17]

- Cell Culture: Culture Ba/F3 cells stably expressing the EGFR mutant of interest in RPMI-1640 medium supplemented with 10% FBS, without IL-3. Culture A431 (EGFR WT) cells in DMEM with 10% FBS.
- Procedure:



- 1. Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90  $\mu$ L of culture medium.[18]
- 2. Incubate overnight to allow cells to acclimate.
- Prepare serial dilutions of **Aumolertinib** in culture medium. Add 10 μL of the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control (100% viability) and a potent non-specific inhibitor like staurosporine as a positive control (0% viability).[16]
- 4. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][16]
- 5. Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature.
- 6. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).
- 7. Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
- 8. Measure luminescence using a microplate reader.
- 9. Calculate percent viability relative to DMSO controls and determine IC<sub>50</sub> values using a suitable software package.

### In Vivo Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for evaluating the in vivo efficacy of **Aumolertinib**. [1][19]

- Animals and Tumor Implantation:
  - 1. Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
  - 2. Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR mutation (e.g., H773-V774insNPH) under an approved human research protocol.[1]



3. Surgically implant a small fragment (e.g., 2-3 mm<sup>3</sup>) of the tumor subcutaneously into the flank of an anesthetized mouse.

#### Treatment:

- 1. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Prepare Aumolertinib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- 3. Administer **Aumolertinib** orally once daily at the desired dose (e.g., 40 mg/kg). The control group receives the vehicle only.[1]
- Monitoring and Endpoint:
  - 1. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
  - 2. Monitor animal body weight and overall health as indicators of toxicity.
  - 3. At the end of the study (e.g., after 26 days or when tumors in the control group reach a predetermined size), euthanize the mice.[1]
  - 4. Excise the tumors, weigh them, and perform downstream analyses such as immunohistochemistry for biomarkers (e.g., p-EGFR).

## Conclusion

**Aumolertinib** is a highly effective third-generation EGFR-TKI that represents a significant advancement in the treatment of EGFR-mutant NSCLC. Its rational design provides potent activity against both sensitizing and T790M resistance mutations while maintaining a favorable selectivity profile over wild-type EGFR. Robust preclinical and clinical data have established its efficacy and safety, particularly in the first-line setting where it significantly extends progression-free survival compared to earlier TKIs. With its demonstrated activity against brain metastases, **Aumolertinib** is a critical therapeutic option for a challenging patient population. Ongoing



research continues to explore its potential in combination therapies and against a broader range of uncommon EGFR mutations.

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